molecular formula C13H20N2O3S2 B2601746 1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane CAS No. 2320211-25-2

1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane

Cat. No.: B2601746
CAS No.: 2320211-25-2
M. Wt: 316.43
InChI Key: OHDKNJAWRPGKGG-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane is a chemical compound that features a unique combination of oxolane, thiophene, and diazepane moieties

Scientific Research Applications

1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

    Medicine: Researchers may investigate its potential therapeutic properties, such as its ability to modulate biological pathways or its efficacy as a drug candidate.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The synthetic route may start with the preparation of the oxolane and thiophene intermediates, followed by their coupling with the diazepane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxolane or thiophene rings are replaced by other groups.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:

    1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-azepane: This compound has a similar structure but features an azepane ring instead of a diazepane ring, which may result in different chemical and biological properties.

    1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-piperazine:

    1-(Oxolan-3-yl)-4-(thiophene-2-sulfonyl)-1,4-morpholine: The presence of a morpholine ring in this compound may lead to distinct chemical behavior and biological activity.

Properties

IUPAC Name

1-(oxolan-3-yl)-4-thiophen-2-ylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c16-20(17,13-3-1-10-19-13)15-6-2-5-14(7-8-15)12-4-9-18-11-12/h1,3,10,12H,2,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDKNJAWRPGKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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